Vinyl cyclohexene dioxide

Description

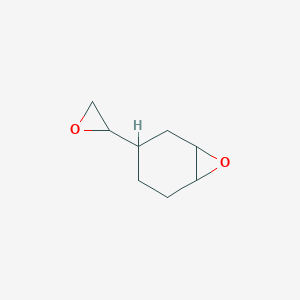

Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECTYKWYRCHAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(O2)CC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020604 | |

| Record name | 4-Vinyl-1-cyclohexene diepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-vinyl-3-cyclohexene dioxide is a clear colorless liquid. Sets to glass at -67 °F. Faint olefinic odor. (NTP, 1992), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid. | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/45 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

441 °F at 760 mmHg (NTP, 1992), 227 °C @ 760 MM HG, 227 °C, 441 °F | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLCYCLOHEXENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/45 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

230 °F (NTP, 1992), 230 °F, 110 °C o.c., 230 °F (open cup), (oc) 230 °F | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/45 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 72 °F (NTP, 1992), SOL IN WATER, Solubility in water, g/100ml at 20 °C: 18.3, High | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLCYCLOHEXENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0986 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0986 @ 20 °C/20 °C, Relative density (water = 1): 1.10, 1.099, 1.10 | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLCYCLOHEXENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/45 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.8, 4.07 | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/45 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg at 68 °F (NTP, 1992), 1.17 [mmHg], LESS THAN 0.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C:, 0.1 mmHg | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLCYCLOHEXENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/45 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid. | |

CAS No. |

106-87-6, 25086-25-3 | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylcyclohexene diepoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ERL 4206 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERL 4206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-(2-oxiranyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyl-1-cyclohexene diepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxa-3-oxiranylbicyclo[4.1.0]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLCYCLOHEXENE DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/596C064IG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYLCYCLOHEXENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0820 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/45 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

less than -67 °F (NTP, 1992), LESS THAN -55 °C, <-67 °F, -164 °F | |

| Record name | 1-VINYL-3-CYCLOHEXENE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLCYCLOHEXENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CYCLOHEXENE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/45 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl cyclohexene dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0659.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Vinyl Cyclohexene Dioxide: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Vinyl cyclohexene dioxide (VCD), a bifunctional epoxide, is a significant compound used as a reactive diluent for epoxy resins and as a chemical intermediate in various syntheses.[1][2] Its utility in industrial applications and in toxicological research, particularly concerning its effects on ovarian follicles, necessitates a thorough understanding of its fundamental physical characteristics.[3] This guide provides a detailed overview of the core physical properties of VCD, outlines standard experimental protocols for their determination, and illustrates its primary synthesis pathway.

Core Physical and Chemical Properties

Vinyl cyclohexene dioxide is a colorless liquid with a faint olefinic odor.[4][5] It is known to be stable but can polymerize in the presence of acids or bases, which can generate fire or explosion hazards.[5][6] It is also incompatible with strong oxidizing agents, alcohols, and amines.[5] The compound hydrolyzes slowly in water.[4][5]

Data Presentation: Physical Property Values

The following table summarizes the key quantitative physical properties of vinyl cyclohexene dioxide, compiled from various sources.

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | N/A | N/A | [4][5] |

| Molecular Weight | 140.18 g/mol | N/A | N/A | [4][5][7] |

| Boiling Point | 227 °C | N/A | 760 mmHg | [4][6][8] |

| 230-232 °C | N/A | 760 mmHg | [5][7] | |

| 441 °F | N/A | 760 mmHg | [4][9] | |

| Melting/Freezing Point | < -55 °C | N/A | N/A | [4][5][6] |

| < -67 °F | N/A | N/A | [4][9] | |

| -108.9 °C | N/A | N/A | [1][8] | |

| Density | 1.099 g/cm³ | 20 | N/A | [9] |

| 1.0986 g/cm³ | 20 | N/A | [4][8] | |

| 1.094 g/mL | 25 | N/A | [5][7] | |

| 1.10 g/cm³ | 20 | N/A | [6] | |

| Viscosity | 7.77 cP | 20 | N/A | [4][10] |

| 15 mPa·s | N/A | N/A | [1] | |

| Refractive Index | 1.4787 | 20 | N/A | [4] |

| 1.477 | 20 | N/A | [5][11] | |

| Vapor Pressure | 0.1 mmHg | 20 | N/A | [4][9] |

| 13 Pa | 20 | N/A | [1] | |

| Flash Point | 230 °F (Open Cup) | N/A | N/A | [4][9] |

| 110 °C (Open Cup) | N/A | N/A | [4][6] | |

| 225 °F | N/A | N/A | [5] | |

| Solubility in Water | 50-100 mg/mL | 22.2 (72°F) | N/A | [4][10] |

| 18.3 g/100mL | 20 | N/A | [6] | |

| 154.7 g/L | 20 | N/A | [5] | |

| LogP (Octanol/Water) | 1.3 | N/A | N/A | [4][6] |

Experimental Protocols

The determination of the physical properties listed above is governed by standardized experimental procedures. The following sections detail the general methodologies based on established standards, such as those from ASTM International.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organic liquids like vinyl cyclohexene dioxide, this can be determined using methods such as distillation or a Thiele tube apparatus.[12]

Methodology (Micro Method using Thiele Tube):

-

Sample Preparation: A small volume of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[13]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[12]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. This design ensures even heat distribution through convection.[14]

-

Observation: As the temperature rises, dissolved air will first exit the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the atmospheric pressure.[12]

-

Measurement: Heating is discontinued. The liquid will begin to cool, and the rate of bubbling will slow. The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure inside the capillary equals the atmospheric pressure.[12]

-

Pressure Correction: The observed boiling point is recorded along with the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since VCD has a very low freezing point (<-55°C), this procedure is more relevant for its solid-state characterization under cryogenic conditions. The standard method involves a capillary tube technique as described in ASTM E324.[7][15]

Methodology (Capillary Tube Method - ASTM E324):

-

Sample Preparation: A small amount of the solidified, crystalline sample is finely powdered and packed into a thin-walled capillary tube to a height of 2-4 mm.[16]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The apparatus is heated at a controlled, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point. A rapid initial determination can be done to find an approximate range.[14]

-

Observation: The sample is observed through a magnifying lens. The initial melting point is the temperature at which the first drop of liquid becomes visible. The final melting point is the temperature at which all solid material has transformed into a transparent liquid.[16]

-

Melting Range: The recorded initial and final temperatures define the melting range. Pure crystalline compounds typically exhibit a sharp melting point with a narrow range (0.5-1.0°C).

Density Determination

Density is the mass per unit volume of a substance. For liquids, this is commonly determined using a digital density meter or a pycnometer, following standards like ASTM D4052.[3][17][18]

Methodology (Digital Density Meter - ASTM D4052):

-

Principle: This method utilizes an oscillating U-shaped tube. The frequency of oscillation of the tube changes based on the mass (and therefore density) of the liquid it contains.[3]

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and high-purity water.

-

Sample Injection: A small volume (approx. 1-2 mL) of the sample is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.[19]

-

Measurement: The instrument measures the oscillation period and, using the calibration data, calculates the density of the sample at the specified temperature.[3] The measurement is fast, accurate, and requires only a small sample volume.[18]

Viscosity Determination

Viscosity measures a fluid's resistance to flow. Kinematic viscosity is typically measured for transparent liquids like VCD using a calibrated glass capillary viscometer, as outlined in ASTM D445.[4][8]

Methodology (Glass Capillary Viscometer - ASTM D445):

-

Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[20]

-

Apparatus Setup: A clean, dry viscometer of the appropriate size for the expected viscosity is selected. The viscometer is filled with the sample liquid and placed vertically in a constant-temperature bath until it reaches thermal equilibrium.[21]

-

Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. It is then allowed to flow down under gravity. The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately with a stopwatch.[11][20]

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[4][21]

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for substance identification and purity assessment, determined using a refractometer according to standards like ASTM D1218.[9][22]

Methodology (Abbe Refractometer - ASTM D1218):

-

Principle: An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid held between two prisms.[22]

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the measuring prism. The prisms are then closed and clamped.

-

Measurement: The instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece. The refractive index is read directly from the instrument's scale.[23]

-

Temperature Control: The prisms are temperature-controlled, as the refractive index is highly dependent on temperature. The measurement is typically made at 20°C or 25°C.[22]

Synthesis Pathway Visualization

Vinyl cyclohexene dioxide is commercially produced via the epoxidation of 4-vinylcyclohexene.[2][24] The reaction typically uses a peroxy acid, such as peroxyacetic acid, as the oxidizing agent to convert the two double bonds (one in the cyclohexene ring and the vinyl group) into epoxide functional groups.[1][2]

Caption: Synthesis of VCD via epoxidation of 4-vinylcyclohexene.

References

- 1. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]

- 2. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. data.ntsb.gov [data.ntsb.gov]

- 4. ppapco.ir [ppapco.ir]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. infinitalab.com [infinitalab.com]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. CN101293881A - A kind of preparation method of 4-vinylcyclohexene dioxide - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. store.astm.org [store.astm.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. store.astm.org [store.astm.org]

- 18. knowledge.reagecon.com [knowledge.reagecon.com]

- 19. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 20. nazhco.com [nazhco.com]

- 21. tamson-instruments.com [tamson-instruments.com]

- 22. matestlabs.com [matestlabs.com]

- 23. Refractive Index ASTM D542 [intertek.com]

- 24. nbinno.com [nbinno.com]

An In-depth Technical Guide to Vinyl Cyclohexene Dioxide: Chemical Structure, Isomers, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl cyclohexene dioxide (VCD), a diepoxide of 4-vinylcyclohexene, is a chemical of significant interest in industrial applications and toxicological research. This guide provides a comprehensive overview of the chemical structure of VCD, including its various isomers. It details its synthesis and presents key quantitative data in a structured format for easy reference. Furthermore, this document delves into the well-documented ovotoxicity of VCD, elucidating the molecular signaling pathways implicated in its mechanism of action. Detailed experimental protocols for the synthesis of VCD and for the assessment of its biological effects are also provided to support further research in this area.

Chemical Structure and Isomers of Vinyl Cyclohexene Dioxide

Vinyl cyclohexene dioxide, systematically named 3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane, is a bicyclic compound with the molecular formula C₈H₁₂O₂.[1] Its structure consists of a cyclohexane ring fused to an epoxide ring, with another epoxide group attached to a vinyl side chain. The presence of multiple chiral centers gives rise to several stereoisomers. The commercial product is typically a mixture of these isomers.

The isomers of VCD are primarily classified based on the relative orientation of the two epoxide rings and the vinyl group, leading to endo and exo diastereomers, as well as their enantiomeric pairs. The IUPAC naming convention precisely defines the stereochemistry of each isomer, for example, (1S,3R,6R)-3-[(2R)-oxiran-2-yl]-7-oxabicyclo[4.1.0]heptane.[2]

DOT script for the general chemical structure of Vinyl Cyclohexene Dioxide:

Quantitative Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of vinyl cyclohexene dioxide.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| CAS Number | 106-87-6 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 227 °C (441 °F; 500 K) | [3] |

| Melting Point | -108.9 °C (-164.0 °F; 164.2 K) | [3] |

| Density | 1.09 g/cm³ | [3] |

| Solubility in Water | Soluble | [4] |

| Vapor Pressure | 13 Pa (at 20 °C) | [3] |

Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum of VCD is complex due to the presence of multiple isomers. Key signals include those for the protons on the epoxide rings and the vinyl group. The olefinic protons of the precursor, 4-vinylcyclohexene, appear around 5.6-5.7 ppm, while the formation of the epoxide rings shifts these signals to the 2.5-3.5 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the precursor, 4-vinylcyclohexene, shows signals for the vinyl carbons at approximately 112.38 and 143.81 ppm, and for the cyclohexene double bond carbons around 126-127 ppm.[5] Upon epoxidation to form VCD, these signals are replaced by new signals corresponding to the carbons of the two epoxide rings, typically in the 40-60 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum of VCD is characterized by the absence of the C=C stretching band of the vinyl group (around 1640 cm⁻¹) and the appearance of characteristic epoxide C-O stretching bands, typically in the region of 1250 cm⁻¹ and 800-950 cm⁻¹ (ring breathing).[6][7]

Mass Spectrometry (MS): The electron ionization mass spectrum of VCD shows a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is complex and can involve the opening of the epoxide rings and cleavage of the cyclohexane ring.[8]

Experimental Protocols

Synthesis of Vinyl Cyclohexene Dioxide

Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a common laboratory method for the epoxidation of alkenes.[3]

-

Materials: 4-vinylcyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-vinylcyclohexene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane to the stirred solution of 4-vinylcyclohexene. The reaction is exothermic and the temperature should be maintained below 25 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Method 2: Synthesis using Sodium Hypochlorite

A patent describes a method utilizing sodium hypochlorite as the oxidizing agent.[9]

-

Materials: 4-vinylcyclohexene, sodium hypochlorite solution, dilute sulfuric acid, sodium bisulfite, sodium hydroxide solution.

-

Procedure:

-

React 4-vinylcyclohexene with a sodium hypochlorite solution.

-

Add dilute sulfuric acid to the reaction mixture.

-

Under alkaline conditions (adjusted with sodium hydroxide solution), add sodium bisulfite.

-

The resulting vinyl cyclohexene dioxide is then isolated and purified by distillation.

-

Biological Assay: TUNEL Assay for Apoptosis in Ovarian Follicles

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[10]

-

Materials: Ovarian tissue sections from control and VCD-treated animals, TUNEL assay kit (containing TdT enzyme and labeled dUTPs), proteinase K, wash buffers (e.g., PBS), mounting medium with a counterstain (e.g., DAPI).

-

Procedure:

-

Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol solutions.

-

Permeabilization: Treat the tissue sections with proteinase K to permeabilize the cells.

-

Labeling: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., biotin-dUTP or a fluorescently labeled dUTP) at 37°C in a humidified chamber. This allows the TdT to label the 3'-hydroxyl ends of fragmented DNA.

-

Detection:

-

For biotin-labeled dUTPs, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate like DAB to produce a colored precipitate in apoptotic cells.[6]

-

For fluorescently labeled dUTPs, the signal can be directly visualized using a fluorescence microscope.

-

-

Counterstaining: Counterstain the nuclei with a dye like DAPI or hematoxylin to visualize all cells in the tissue.

-

Analysis: Mount the slides and observe under a microscope. Apoptotic cells will be identified by the positive TUNEL staining (e.g., brown for DAB or a specific fluorescent color). The number of TUNEL-positive follicles can then be quantified.

-

Biological Activity and Signaling Pathways

The primary and most studied biological effect of VCD is its specific ovotoxicity, leading to the destruction of primordial and primary ovarian follicles. This has made VCD a valuable chemical tool for studying the mechanisms of ovarian aging and premature ovarian failure. The ovotoxicity of VCD is mediated through the induction of apoptosis in the granulosa cells and oocytes of these early-stage follicles. Several key signaling pathways have been identified to be involved in this process.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial cell survival pathway. VCD has been shown to activate this pathway, which paradoxically can lead to apoptosis in the context of ovarian follicles.[11] VCD exposure can lead to an initial activation of the PI3K/Akt/mTOR pathway, which may promote the initial growth and development of primordial follicles, but prolonged activation or dysregulation of this pathway can ultimately trigger apoptosis.[11]

Bcl-2 Family Proteins and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12] VCD-induced apoptosis is associated with a shift in the balance between these pro- and anti-apoptotic proteins, favoring the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.[13]

Nrf2-Mediated Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.[14] VCD, as an electrophilic compound, can induce oxidative stress in cells. The Nrf2-Keap1-ARE (Antioxidant Response Element) pathway is a key cellular defense mechanism against such stress.[15] Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of electrophiles like VCD, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and activate the transcription of genes encoding detoxification enzymes (e.g., glutathione S-transferases) and antioxidant proteins. The efficiency of this detoxification pathway can influence the susceptibility of ovarian follicles to VCD-induced damage.

Conclusion

Vinyl cyclohexene dioxide is a molecule with a complex stereochemistry and significant biological activity. This guide has provided a detailed overview of its chemical structure, isomers, and key quantitative properties. The elucidated signaling pathways involved in its ovotoxicity, namely the PI3K/Akt/mTOR, Bcl-2, and Nrf2 pathways, offer valuable insights for researchers in toxicology and reproductive biology. The provided experimental protocols for synthesis and biological analysis serve as a practical resource for further investigation into the properties and effects of this compound. A thorough understanding of VCD's chemistry and biology is essential for professionals in drug development and chemical safety assessment.

References

- 1. Vinyl cyclohexene dioxide | C8H12O2 | CID 7833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ▷ InChI Key Database ⚛️ | (1S,3R,6R)-3-[(2R)-oxiran-2-yl]-7-oxabicyclo[4.1.0]heptane [inchikey.info]

- 3. Vinylcyclohexene dioxide - Wikipedia [en.wikipedia.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. 4-Vinyl-1-cyclohexene(100-40-3) 13C NMR spectrum [chemicalbook.com]

- 6. TUNEL staining [abcam.com]

- 7. 4-Vinylcyclohexene dioxide(106-87-6) IR Spectrum [m.chemicalbook.com]

- 8. 4-Vinylcyclohexene dioxide(106-87-6) MS [m.chemicalbook.com]

- 9. 3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane [stenutz.eu]

- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. VDAC2 and the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Nrf2/Keap1/ARE Pathway and Oxidative Stress as a Therapeutic Target in Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 4-Vinylcyclohexene Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-vinylcyclohexene dioxide, a crucial diepoxide intermediate. The document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and safety considerations. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.

Introduction

4-Vinylcyclohexene dioxide (VCD), systematically named 3-oxiranyl-7-oxabicyclo[4.1.0]heptane, is a colorless liquid with significant industrial applications. It serves as a crosslinking agent in the production of epoxy resins and as a chemical intermediate in the synthesis of various organic compounds.[1][2] Its two epoxide functionalities, one on the cyclohexyl ring and one on the vinyl side chain, provide multiple reaction sites, making it a versatile building block in organic synthesis. This guide focuses on the primary methods for its preparation from 4-vinylcyclohexene (VCH).

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Table 1: Physicochemical Properties of 4-Vinylcyclohexene and 4-Vinylcyclohexene Dioxide

| Property | 4-Vinylcyclohexene (VCH) | 4-Vinylcyclohexene Dioxide (VCD) |

| CAS Number | 100-40-3 | 106-87-6 |

| Molecular Formula | C₈H₁₂ | C₈H₁₂O₂ |

| Molar Mass | 108.18 g/mol | 140.18 g/mol [1] |

| Appearance | Colorless liquid[3] | Colorless liquid[1] |

| Boiling Point | 128.9 °C | 227 °C[1] |

| Melting Point | -108.9 °C | -108.9 °C[1] |

| Density | 0.8299 g/cm³ at 20°C | 1.09 g/cm³[1] |

| Refractive Index (n²⁰/D) | 1.4639 | ~1.477 |

Synthesis of 4-Vinylcyclohexene Dioxide

The most common and industrially significant method for the synthesis of 4-vinylcyclohexene dioxide is the epoxidation of 4-vinylcyclohexene using peroxy acids. An alternative method utilizing sodium hypochlorite has also been reported.

Epoxidation with Peroxy Acids

The epoxidation of 4-vinylcyclohexene with peroxy acids, such as peroxybenzoic acid or peroxyacetic acid, is a well-established method.[1] This reaction is known as the Prilezhaev reaction.

The epoxidation proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.

4-Vinylcyclohexene possesses two double bonds: an endocyclic double bond within the cyclohexene ring and an exocyclic vinyl group. The endocyclic double bond is more substituted and therefore more electron-rich, making it more nucleophilic and thus more reactive towards electrophilic epoxidizing agents. Consequently, the epoxidation occurs preferentially at the cyclohexene ring to form the monoepoxide, 4-vinyl-1,2-epoxycyclohexane. Further epoxidation of the vinyl group then yields the desired 4-vinylcyclohexene dioxide.

This protocol is a synthesized procedure based on common laboratory practices for epoxidation reactions.

Materials and Equipment:

-

4-Vinylcyclohexene (VCH)

-

Peroxyacetic acid (30-40% in acetic acid)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (or other suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-vinylcyclohexene (1.0 eq) in ethyl acetate. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Oxidant: Slowly add a solution of peroxyacetic acid (2.0-2.2 eq) in acetic acid to the stirred solution of VCH over a period of 1-2 hours, maintaining the temperature between 0-10 °C. To neutralize the acetic acid and maintain a weakly acidic to neutral pH, sodium carbonate can be added portion-wise or simultaneously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours after the addition of the peroxyacetic acid.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acetic and peroxyacetic acid, followed by water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4-vinylcyclohexene dioxide.

Table 2: Typical Reaction Parameters for Peroxyacetic Acid Epoxidation

| Parameter | Value |

| Solvent | Ethyl Acetate |

| Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Stoichiometry (VCH:Peroxyacetic Acid) | 1 : 2.0-2.2 |

| Typical Yield | 80-90% |

The primary side reaction of concern is the acid-catalyzed ring-opening of the epoxide functionalities by water or acetic acid present in the reaction mixture. This can lead to the formation of diols and, upon further reaction, a tetrol.[3] Maintaining a neutral to slightly basic pH and low temperatures can help to minimize these side reactions. Incomplete reaction will result in the presence of the monoepoxide intermediate, 4-vinyl-1,2-epoxycyclohexane.

Epoxidation with Sodium Hypochlorite

An alternative method for the synthesis of 4-vinylcyclohexene dioxide involves the use of sodium hypochlorite as the oxidizing agent.[4] This method is reported to use inexpensive and readily available raw materials.

Procedure Outline:

-

4-Vinylcyclohexene is reacted with a sodium hypochlorite solution.

-

Dilute sulfuric acid is added to the reaction mixture.

-

Under alkaline conditions, sodium bisulfite is added.

-

The product is isolated by extraction and purified by distillation.[4]

This method is described as having mild reaction conditions and high production efficiency.[4]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 4-vinylcyclohexene and 4-vinylcyclohexene dioxide.

Table 3: ¹H and ¹³C NMR Data for 4-Vinylcyclohexene (in CDCl₃)

| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |

| 5.68 (m, 2H) | -CH=CH- (ring) | 143.8 | -CH=CH₂ |

| 5.45 (m, 1H) | -CH=CH₂ | 126.9 | -CH=CH- (ring) |

| 4.95 (m, 2H) | -CH=CH₂ | 126.1 | -CH=CH- (ring) |

| 2.07 (m, 5H) | Allylic & Aliphatic H | 112.4 | -CH=CH₂ |

| 1.75 (m, 1H) | Aliphatic H | 37.7 | Allylic CH |

| 1.25 (m, 1H) | Aliphatic H | 31.1 | Aliphatic CH₂ |

| 28.5 | Aliphatic CH₂ | ||

| 24.9 | Aliphatic CH₂ |

Note: NMR data is compiled from various sources and may show slight variations depending on the specific experimental conditions.[1]

Table 4: Spectroscopic Data for 4-Vinylcyclohexene Dioxide

| Spectroscopic Method | Key Peaks/Signals |

| ¹H NMR (CDCl₃, ppm) | ~3.1 (m, epoxide H), ~2.8 (m, epoxide H), ~2.6 (m, epoxide H), 2.2-1.5 (m, aliphatic H) |

| ¹³C NMR (CDCl₃, ppm) | ~52.6, ~51.8, ~50.9, ~49.7 (epoxide C), ~30-20 (aliphatic C) |

| IR (cm⁻¹) | ~3050-2950 (C-H stretch), ~1250 (C-O stretch, epoxide ring), ~910, ~830 (epoxide ring vibrations) |

| Mass Spectrometry (m/z) | 140 (M⁺), 123, 111, 95, 81, 67, 55, 41 |

Note: Specific peak assignments for the dioxide can vary due to the presence of diastereomers.

Safety Considerations

4-Vinylcyclohexene (VCH):

-

Flammable liquid.

-

Classified as a Group 2B carcinogen by the IARC ("possibly carcinogenic to humans").[3]

4-Vinylcyclohexene Dioxide (VCD):

-

Toxic and classified as an alkylating agent.

-

Harmful if swallowed or inhaled.

-

Suspected of causing genetic defects and cancer.

-

May damage fertility or the unborn child.[1]

Peroxyacetic Acid:

-

Strong oxidizing agent and corrosive.

-

Can cause severe skin and eye burns.

-

Respiratory irritant.

-

Thermally unstable and can decompose explosively at elevated temperatures.

Safety Precautions during Synthesis:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.

-

The reaction should be conducted behind a safety shield, especially when working with peroxy acids.

-

The temperature of the reaction must be carefully controlled to prevent runaway reactions.

-

Avoid contact of peroxy acids with combustible materials.

Conclusion

The synthesis of 4-vinylcyclohexene dioxide from 4-vinylcyclohexene is a well-documented process, with the peroxy acid epoxidation method being the most prevalent. Careful control of reaction conditions, particularly temperature and pH, is crucial to maximize the yield of the desired diepoxide and minimize the formation of byproducts from epoxide ring-opening. The hazardous nature of the reactants and product necessitates strict adherence to safety protocols. This guide provides the foundational knowledge for researchers to safely and effectively perform this important chemical transformation.

References

Spectroscopic and Mechanistic Analysis of 4-Vinylcyclohexene Dioxide (CAS 106-87-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and known signaling interactions of 4-Vinylcyclohexene dioxide (VCD), identified by CAS number 106-87-6. The information is compiled for use in research, drug development, and toxicological studies.

Compound Identification

-

Chemical Name: 3-(Oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane[1]

-

Common Synonyms: 4-Vinylcyclohexene dioxide (VCD), 4-Vinyl-1-cyclohexene diepoxide, 1,2-Epoxy-4-(epoxyethyl)cyclohexane[2]

-

CAS Number: 106-87-6

-

Molecular Formula: C₈H₁₂O₂[2]

-

Molecular Weight: 140.18 g/mol [2]

Spectroscopic Data

The following sections summarize the available spectroscopic data for 4-Vinylcyclohexene dioxide.

Mass Spectrometry (MS)

Mass spectrometry data reveals the fragmentation pattern of VCD under electron ionization. The molecular ion peak confirms the compound's molecular weight.

Table 1: Mass Spectrometry Data for 4-Vinylcyclohexene Dioxide

| Mass-to-Charge (m/z) | Relative Intensity (%) |

|---|---|

| 140.0 | 3.4 |

| 125.0 | 1.1 |

| 122.0 | 3.6 |

| 111.0 | 6.6 |

| 109.0 | 25.5 |

| 97.0 | 26.3 |

| 95.0 | 29.7 |

| 93.0 | 25.0 |

| 91.0 | 23.6 |

| 83.0 | 40.4 |

| 81.0 | 64.5 |

| 79.0 | 100.0 |

| 77.0 | 26.9 |

| 69.0 | 41.0 |

| 68.0 | 60.1 |

| 67.0 | 68.3 |

| 55.0 | 59.6 |

| 53.0 | 37.6 |

| 41.0 | 76.4 |

| 39.0 | 52.0 |

| 29.0 | 18.7 |

(Note: This table presents a selection of significant peaks. Source: MS-IW-3844, ChemicalBook)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies key functional groups present in the VCD molecule. The data is consistent with the presence of epoxide rings and an alkyl backbone.

Table 2: Infrared (IR) Spectroscopy Data for 4-Vinylcyclohexene Dioxide

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1455 | C-H Bending | National Bureau of Standards Spectral Collection |